Lipophilicity Differentiation: XLogP3 of 4-Fluorobenzyl vs. 4-Methoxybenzyl and 2-Furylmethyl Analogs
CAS 478078-65-8 exhibits a computed XLogP3 of 4.6 [1], positioning it in an optimal lipophilicity range for membrane permeability while remaining below the critical threshold (XLogP3 >5) associated with increased promiscuity and poor solubility [2]. By comparison, the 4-methoxybenzyl analog (CAS 478078-48-7) is predicted to have a lower XLogP3 (approximately 3.8–4.0 based on the oxygen atom's greater polarity contribution), while the 2-furylmethyl analog (CAS 478078-82-9) is predicted to have a lower XLogP3 (~3.3–3.7) due to the furan oxygen . The 4-fluorobenzyl derivative thus provides higher membrane partitioning potential than oxygen-containing N-substituent analogs, which may translate to superior cellular permeability in cell-based assays requiring compound entry [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (CAS 478078-65-8, 4-fluorobenzyl derivative) |
| Comparator Or Baseline | 4-Methoxybenzyl analog (CAS 478078-48-7): XLogP3 estimated ~3.8–4.0; 2-Furylmethyl analog (CAS 478078-82-9): XLogP3 estimated ~3.3–3.7; both estimates based on functional group contributions relative to measured fluorobenzyl value. |
| Quantified Difference | ΔXLogP3 ≈ +0.6 to +1.3 log units higher for the 4-fluorobenzyl compound vs. oxygen-containing N-substituent analogs. |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07) as reported on Kuujia product page; analog values are class-level estimates based on substituent hydrophobicity constants (π values: F = +0.14; OCH3 = -0.02; furanyl oxygen contribution). |
Why This Matters
Lipophilicity differences of ≥0.6 log units can produce >4-fold differences in membrane partitioning, directly impacting cellular assay performance and compound suitability for permeability-dependent screening applications.
- [1] Kuujia. CAS 478078-65-8 Computed Properties: XLogP3: 4.6; TPSA: 57.3 Ų. PubChem-based computed descriptors. https://www.kuujia.com/cas-478078-65-8.html View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Compounds with logP >5 are associated with increased risk of attrition due to poor solubility and off-target promiscuity. View Source
